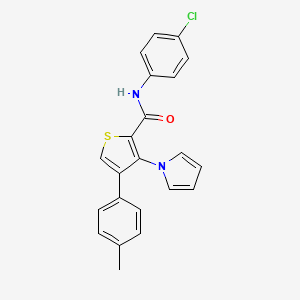

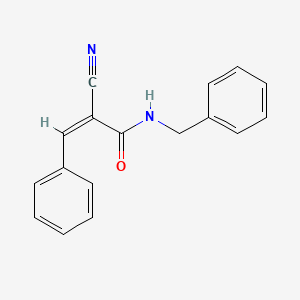

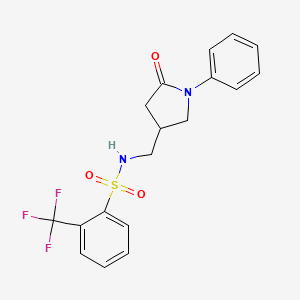

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as OTS964, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to have a high degree of selectivity for inhibiting the activity of the serine/threonine kinase, TTK.

科学的研究の応用

Oxidative Cross-Coupling of N-Phenylphenylbenzenesulfonamides

Miura et al. (1998) investigated the reaction of N-phenylphenylbenzenesulfonamides with acrylate esters using a Pd(OAc)2 and Cu(OAc)2 catalyst system, producing 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives (Miura et al., 1998).

Development of N-Phenoxyphenylbenzenesulfonamide Derivatives

Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. One compound, 3-trifluoromethyl derivative 32, exhibited potent PR-antagonistic activity, high binding affinity for PR, and selectivity over androgen receptor (AR), offering a novel scaffold for PR antagonists (Yamada et al., 2016).

Synthesis of Novel Zinc Phthalocyanine Derivatives

Pişkin et al. (2020) synthesized new zinc(II) phthalocyanine derivatives with benzenesulfonamide groups, which showed promising properties for photodynamic therapy applications in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Series of d10 Complexes Based on Sulfamethoxazole

Feng et al. (2021) conducted a study on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and its d10 metal complexes, revealing their structural characteristics and exploring their photoluminescence and antibacterial properties (Feng et al., 2021).

特性

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-8-4-5-9-16(15)27(25,26)22-11-13-10-17(24)23(12-13)14-6-2-1-3-7-14/h1-9,13,22H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFIPIOLUVENLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2596169.png)

![N~2~-butyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2596171.png)

![2,2-Dimethyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2596174.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)

![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)

![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)